Cas no 926934-12-5 ((Biphenyl-4-ylmethyl)magnesium bromide, 0.25 M in 2-MeTHF)

(Biphenyl-4-ylmethyl)magnesium bromide, 0.25 M in 2-MeTHF is a Grignard reagent commonly used in organic synthesis for nucleophilic additions and coupling reactions. The 0.25 M concentration in 2-methyltetrahydrofuran (2-MeTHF) offers advantages such as improved stability and solubility compared to traditional ethereal solvents. 2-MeTHF, a greener alternative to THF, enhances reagent shelf life and reduces peroxide formation risks. This reagent is particularly valuable for introducing the biphenyl-4-ylmethyl group into target molecules, enabling the synthesis of complex aromatic systems. Its consistent reactivity and compatibility with a range of substrates make it a reliable choice for pharmaceutical and materials chemistry applications. Proper handling under inert conditions is recommended to maintain efficacy.
(Biphenyl-4-ylmethyl)magnesium bromide, 0.25 M in 2-MeTHF structure
926934-12-5 structure
Product Name:(Biphenyl-4-ylmethyl)magnesium bromide, 0.25 M in 2-MeTHF
CAS No:926934-12-5
MF:C13H11BrMg
MW:271.435443162918
MDL:MFCD11553161
CID:5235659
Update Time:2026-03-08

(Biphenyl-4-ylmethyl)magnesium bromide, 0.25 M in 2-MeTHF Chemical and Physical Properties

Names and Identifiers

    • (Biphenyl-4-ylmethyl)magnesium bromide, 0.25 M in 2-MeTHF
    • MDL: MFCD11553161
    • Inchi: 1S/C13H11.BrH.Mg/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q;;+1/p-1
    • InChI Key: SFLJEKVHNDCVIX-UHFFFAOYSA-M
    • SMILES: C(C1C=CC(C2C=CC=CC=2)=CC=1)[Mg]Br

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(Biphenyl-4-ylmethyl)magnesium bromide, 0.25 M in 2-MeTHF Suppliers

Amadis Chemical Company Limited
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(CAS:926934-12-5)(Biphenyl-4-ylmethyl)magnesium bromide, 0.25 M in 2-MeTHF
Order Number:A1192674
Stock Status:in Stock
Quantity:100ml/50ml
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:19
Price ($):1000.0/640.0
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Additional information on (Biphenyl-4-ylmethyl)magnesium bromide, 0.25 M in 2-MeTHF

The Chemical Profile and Applications of (Biphenyl-4-ylmethyl)magnesium bromide, 0.25 M in 2-MeTHF (CAS No. 926934-12-5)

{(Biphenyl-4-ylmethyl)magnesium bromide, 0.25 M in 2-MeTHF} is a specialized organometallic compound that has garnered significant attention in the field of pharmaceutical and materials chemistry due to its unique reactivity and utility as a Grignard reagent. This compound, identified by the CAS number 926934-12-5, is a solution of (biphenyl-4-ylmethyl)magnesium bromide dissolved in 2-methyltetrahydrofuran (2-MeTHF), a common solvent used in organometallic chemistry due to its ability to stabilize reactive intermediates. The 0.25 M concentration ensures a balanced reactivity, making it suitable for a wide range of synthetic applications.

The core structure of (biphenyl-4-ylmethyl)magnesium bromide consists of a magnesium center coordinated to a biphenyl-4-ylmethyl group, with a bromide ligand completing the coordination sphere. This configuration imparts high reactivity, particularly in nucleophilic addition reactions, which are pivotal in constructing complex organic molecules. The use of 2-MeTHF as the solvent is critical, as it not only solubilizes the organometallic species but also prevents unwanted side reactions by acting as a mild base and stabilizing the Grignard reagent.

In recent years, (Biphenyl-4-ylmethyl)magnesium bromide has been increasingly utilized in the synthesis of biologically active compounds. Its ability to introduce complex aryl groups into molecules has made it invaluable in drug discovery programs. For instance, researchers have leveraged this reagent to construct novel heterocyclic scaffolds that exhibit promising pharmacological properties. The biphenyl moiety, in particular, is known for its stability and electronic characteristics, which can modulate the bioactivity of the final product.

One notable application of this compound is in the synthesis of kinase inhibitors, which are essential in treating various cancers and inflammatory diseases. The Grignard reagent enables the formation of carbon-carbon bonds that are critical for creating the three-dimensional structure required for high-affinity binding to target proteins. Recent studies have demonstrated its efficacy in generating analogs of known kinase inhibitors with improved selectivity and reduced toxicity. The versatility of (Biphenyl-4-ylmethyl)magnesium bromide allows chemists to explore diverse structural modifications, thereby accelerating the discovery pipeline.

The pharmaceutical industry has also harnessed this compound for the synthesis of antiviral agents. By employing (Biphenyl-4-ylmethyl)magnesium bromide, researchers can efficiently build complex aromatic systems that mimic natural substrates targeted by viral enzymes. Such molecular architectures are crucial for designing drugs that disrupt viral replication cycles without harming host cells. The stability provided by the biphenyl group ensures that these intermediates remain intact during subsequent synthetic steps, leading to higher yields and purities.

Beyond pharmaceuticals, (Biphenyl-4-ylmethyl)magnesium bromide finds utility in materials science, particularly in the development of advanced polymers and liquid crystals. The ability to introduce bulky aryl groups into polymer backbones can influence material properties such as thermal stability and optical behavior. Researchers have utilized this reagent to synthesize novel polymers with applications in electronics and photonics. The precision offered by Grignard chemistry allows for fine-tuning these properties, making it an indispensable tool for materials engineers.

The preparation and handling of (Biphenyl-4-ylmethyl)magnesium bromide, 0.25 M in 2-MeTHF require careful consideration due to its sensitivity to moisture and air. Typically, it is prepared under an inert atmosphere using anhydrous conditions to prevent degradation. The solution form offers convenience for immediate use in synthetic protocols but necessitates storage under appropriate conditions to maintain its integrity. Recent advancements in storage technology have improved shelf life, making it more accessible for research applications.

Recent publications highlight innovative uses of this compound in catalysis. For example, researchers have explored its role as a precursor for generating organocatalysts that facilitate asymmetric transformations under mild conditions. These catalytic systems are highly desirable for their efficiency and environmental benefits compared to traditional transition metal catalysts. The biphenyl group’s electronic properties contribute to the enantioselectivity observed in these reactions, underscoring the compound’s multifaceted utility.

The future prospects of (Biphenyl-4-ylmethyl)magnesium bromide are promising, with ongoing research expanding its applications into areas such as green chemistry and sustainable manufacturing processes. Efforts are underway to develop more efficient synthetic routes that minimize waste and energy consumption while maintaining high yields. As part of this initiative, scientists are investigating alternative solvents and reaction conditions that align with global sustainability goals.

In conclusion,(Biphenyl-4-ylmethyl)magnesium bromide, 0.25 M in 2-MeTHF (CAS No. 926934-12-5) is a versatile and highly reactive organometallic compound with broad applications across multiple scientific disciplines. Its role in pharmaceutical synthesis, materials science, and catalysis underscores its importance as a building block for innovative research and industrial processes. As our understanding of its chemistry evolves, so too will its impact on advancing scientific discovery.

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Amadis Chemical Company Limited
(CAS:926934-12-5)(Biphenyl-4-ylmethyl)magnesium bromide, 0.25 M in 2-MeTHF
A1192674
Purity:99%/99%
Quantity:100ml/50ml
Price ($):1000.0/640.0
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